![molecular formula C14H19NO2 B3004076 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde CAS No. 932277-16-2](/img/structure/B3004076.png)

3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde is not directly mentioned in the provided papers. However, related research can offer insights into its characteristics and potential applications. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and as ligands in catalytic reactions. For instance, pyrrolidine-based amino alcohols have been used as chiral ligands in the enantioselective alkylation of benzaldehyde . Additionally, 4-(pyrrolidin-1-ylmethyl)benzaldehyde has been identified as an important intermediate for small molecule anticancer drugs .

Synthesis Analysis

The synthesis of pyrrolidine-containing compounds can involve various strategies. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde was synthesized through acetal reaction, nucleophilic reaction, and hydrolysis, starting from commercially available terephthalaldehyde . Similarly, the synthesis of pyrrolidine derivatives can be achieved through Lewis acid-catalyzed amination or by condensation reactions followed by intramolecular trapping . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.

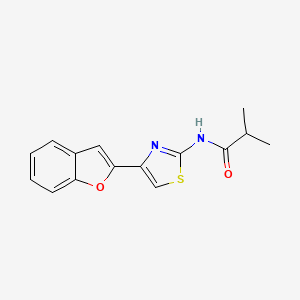

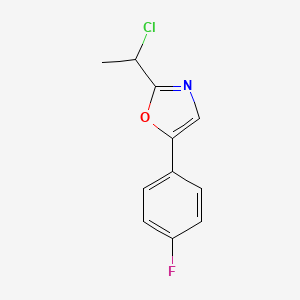

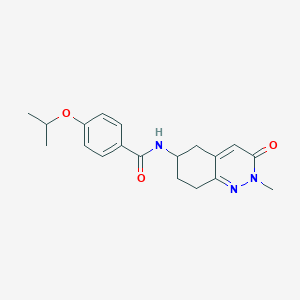

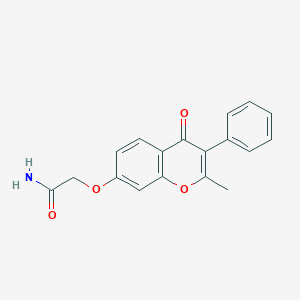

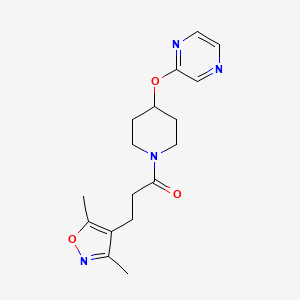

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be confirmed using techniques such as X-ray crystallography. For instance, the structure of a pyrrolidine dione derivative was elucidated using X-ray crystal structure determination . The molecular structure of 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde would likely feature a pyrrolidine ring attached to a benzaldehyde moiety through a propoxy linker, although specific structural details would require experimental confirmation.

Chemical Reactions Analysis

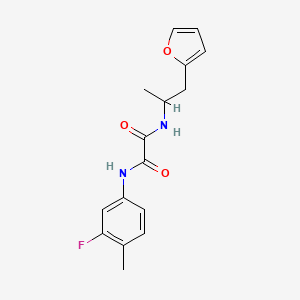

Pyrrolidine derivatives participate in various chemical reactions. They can act as ligands in catalytic processes, such as the ytterbium-catalyzed silylcyanation of benzaldehyde , or as reactants in cycloadditions . The reactivity of these compounds can be influenced by the substituents on the pyrrolidine ring and the nature of the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific functional groups. For example, 4-(pyrrolidin-1-ylmethyl)benzaldehyde is described as water-soluble, which is an important consideration for its use as an intermediate in drug synthesis . The presence of electron-donating or withdrawing groups on the benzaldehyde moiety can also affect the compound's reactivity and physical properties.

Wissenschaftliche Forschungsanwendungen

Electrochemical Activity and Catalysis

- Electrochemical Polymerization : Research by Lu et al. (2014) on the electrochemical polymerization of pyrrole containing TEMPO side chain, similar in structure to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde, highlights its potential in electrocatalytic activities. Specifically, this compound showed high electrocatalytic activity for benzyl alcohol oxidation (Lu et al., 2014).

Synthesis of Anticancer Drug Intermediates

- Anticancer Drug Development : Zhang et al. (2018) explored the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde closely related to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde. This compound serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Applications in Organic Synthesis

Organic Synthesis : A study by Gonsalves et al. (2003) describes the use of pyrrolidine-based amino alcohols in the enantioselective alkylation of benzaldehyde, demonstrating the utility of similar pyrrolidine structures in stereoselective organic synthesis (Gonsalves et al., 2003).

Chiral Auxiliary in Asymmetric Synthesis : The work of Hedenström et al. (2000) on the synthesis of N-propionylated pyrrolidine derivatives illustrates the use of similar structures as chiral auxiliaries in asymmetric aldol reactions, a key technique in stereocontrolled organic synthesis (Hedenström et al., 2000).

Catalytic Reactions

- Catalytic Oxidation Studies : Research by Yi et al. (2015) on the selective oxidation of benzyl alcohol using poly(4-(3-(pyrrol-1-yl)propionamido)-2,2,6,6-tetramethylpiperidin-1-yloxy) highlights the role of pyrrolidine derivatives in catalytic oxidation processes (Yi et al., 2015).

Applications in Materials Science

- Materials Science : The synthesis of platinum-bound pyrylium with alkenes involving 2-(3-Benzyloxy)prop-1-ynyl)benzaldehyde, as reported by Oh et al. (2010), underscores the potential of similar compounds in materials science, particularly in the creation of polycyclic structures (Oh et al., 2010).

Antimicrobial Research

- Antimicrobial Properties : Kumar et al. (2017) investigated the antimicrobial properties of novel isoxazoline incorporated pyrrole derivatives. Compounds structurally related to 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde may therefore have potential applications in the development of new antimicrobial agents (Kumar et al., 2017).

Chemical Synthesis and Reaction Mechanisms

- Chemical Synthesis Techniques : The research on the synthesis of 2-alkyl(aryl)pyrrolidines from proline via oxazoles, as conducted by Moshkin and Sosnovskikh (2015), reveals insights into reaction mechanisms and synthetic routes involving pyrrolidine derivatives (Moshkin & Sosnovskikh, 2015).

Eigenschaften

IUPAC Name |

3-(3-pyrrolidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-5-3-6-14(11-13)17-10-4-9-15-7-1-2-8-15/h3,5-6,11-12H,1-2,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFLHLFIHINQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)